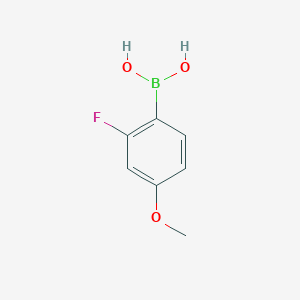

2-Fluoro-4-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUIXJDBPYBAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578330 | |

| Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162101-31-7 | |

| Record name | 2-Fluoro-4-methoxyphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162101317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-4-methoxyphenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K5JMW95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylboronic acid (CAS No. 162101-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, outlines a general synthesis protocol, and provides an in-depth look at its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2-Fluoro-4-methoxyphenylboronic acid is a white to off-white solid organoboron compound.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts desirable reactivity and selectivity in various chemical transformations. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 162101-31-7 | [1][2] |

| Molecular Formula | C₇H₈BFO₃ | [1][2] |

| Molecular Weight | 169.95 g/mol | [1][2] |

| Appearance | White to light orange to green powder | [1] |

| Melting Point | 109 - 113 °C | [1] |

| Boiling Point | 291.2±50.0 °C (Predicted) | [3] |

| Density | 1.26±0.1 g/cm³ (Predicted) | [3] |

| SMILES | COc1ccc(B(O)O)c(F)c1 | |

| InChI | 1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 |

Synthesis of 2-Fluoro-4-methoxyphenylboronic acid

Experimental Protocol: Synthesis of Arylboronic Acids

Materials:

-

Substituted aryl halide (e.g., 1-bromo-2-fluoro-4-methoxybenzene)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Organometallic Reagent:

-

Organolithium Route: To a solution of the aryl halide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.

-

Grignard Route: Activate magnesium turnings (1.2 eq) with a crystal of iodine in a flame-dried flask. Add a solution of the aryl halide (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining aryl halide solution and reflux the mixture until the magnesium is consumed.

-

-

Borylation:

-

Cool the solution of the organometallic reagent to -78 °C.

-

Slowly add triisopropyl borate (1.5 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C.

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes) to afford the pure 2-Fluoro-4-methoxyphenylboronic acid.

-

References

A Technical Guide to 2-Fluoro-4-methoxyphenylboronic Acid: Properties, Protocols, and Applications in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 2-Fluoro-4-methoxyphenylboronic acid, a key reagent in modern organic chemistry. It details its physicochemical properties, its primary application in palladium-catalyzed cross-coupling reactions, and provides a representative experimental protocol for its use.

Core Physicochemical Properties

2-Fluoro-4-methoxyphenylboronic acid is a white to off-white solid organic compound.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, enhances its reactivity and selectivity in synthetic applications, particularly in the formation of complex biaryl structures.[1] The quantitative properties of this compound are summarized below.

| Property | Value | References |

| Molecular Weight | 169.95 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₈BFO₃ | [1][2][3][4] |

| CAS Number | 162101-31-7 | [1][2][3][4] |

| Melting Point | 109 - 113 °C | [1] |

| Purity | ≥98% | [3] |

| Appearance | White to light orange to green powder | [1][2] |

| Storage Conditions | Store at 2 - 8 °C under inert gas | [1][2] |

Primary Application: The Suzuki-Miyaura Cross-Coupling Reaction

2-Fluoro-4-methoxyphenylboronic acid is predominantly utilized as a coupling partner in the Suzuki-Miyaura reaction.[1][5] This palladium-catalyzed cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoborane (like a boronic acid) and an organohalide or triflate.[6][7][8]

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids.[8][9] The resulting biaryl moieties are crucial structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][5][8] The fluorine and methoxy groups on the phenyl ring of 2-Fluoro-4-methoxyphenylboronic acid can modulate the electronic properties and bioavailability of the final synthesized molecule, making it a valuable building block in drug discovery.[1][5]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-Fluoro-4-methoxyphenylboronic acid. This protocol is generalized, and optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve maximum yield.[9]

Materials:

-

Aryl halide (e.g., Aryl-Br, Aryl-I) (1.0 mmol, 1.0 equiv.)

-

2-Fluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-Fluoro-4-methoxyphenylboronic acid, palladium catalyst, and base.

-

Degassing: Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas (e.g., high-purity nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[9]

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and an aqueous solution of the base.

-

Reaction: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-120 °C).

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Reaction Mechanism and Workflow

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetallation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for selecting optimal reaction conditions often involves screening different catalysts, ligands, bases, and solvents to maximize the yield of the desired biaryl product.

Caption: General workflow for Suzuki-Miyaura reaction optimization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4-methoxyphenylboronic acid price,buy 2-Fluoro-4-methoxyphenylboronic acid - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Fluoro-4-methoxyphenylboronic acid AldrichCPR 162101-31-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of 2-Fluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data and procedural insights.

Core Physical Properties

The physical characteristics of 2-Fluoro-4-methoxyphenylboronic acid are pivotal for its handling, reaction optimization, and application in synthetic chemistry. The following table summarizes its key quantitative physical data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BFO₃ | [1][2][3] |

| Molecular Weight | 169.95 g/mol | [1][2][3] |

| Melting Point | 109 - 117 °C | [1][2] |

| Boiling Point (Predicted) | 291.2 ± 50.0 °C | [2][4] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2][4] |

| pKa (Predicted) | 8.75 ± 0.58 | [2] |

| Appearance | White to off-white or light orange to green powder/solid | [1][2][4] |

| Solubility | Soluble in Methanol | [2] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of boronic acids can be challenging due to their propensity for dehydration to form cyclic anhydrides (boroxines).[5][6] This transformation can affect properties such as the melting point, making it more of a decomposition or dehydration point.[5][6] Below are general experimental methodologies for determining the key physical properties of boronic acids like 2-Fluoro-4-methoxyphenylboronic acid.

Melting Point Determination

The melting point of boronic acids is typically determined using a standard melting point apparatus (e.g., capillary tube method). However, it is crucial to recognize that the observed value can be influenced by the sample's water content and the rate of heating.[5][6] The reported range of 109-117 °C for 2-Fluoro-4-methoxyphenylboronic acid likely reflects these variations.[1][2] For more reproducible results, conversion to a more stable derivative, such as a diethanolamine ester, is often recommended for melting point analysis.[5]

Solubility Assessment

The solubility of 2-Fluoro-4-methoxyphenylboronic acid has been noted in methanol.[2] A general protocol for determining solubility involves the equilibrium solubility method. This can be performed by adding an excess of the solid compound to a known volume of the solvent of interest. The resulting suspension is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. Subsequently, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acidity of a boronic acid is a key parameter influencing its reactivity. The pKa can be determined by potentiometric titration. In this method, a solution of the boronic acid in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can then be calculated from the titration curve, typically as the pH at the half-equivalence point. It is important to note that the presence of polyols can affect the apparent pKa of boronic acids due to the formation of boronate esters.[7]

Role in Suzuki-Miyaura Cross-Coupling

2-Fluoro-4-methoxyphenylboronic acid is a versatile reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical agents. The fluorine and methoxy substituents on the phenyl ring of this boronic acid can influence its reactivity and the properties of the resulting coupled products.[1]

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4-methoxyphenylboronic acid price,buy 2-Fluoro-4-methoxyphenylboronic acid - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylboronic Acid: Properties and Solubility Determination

Introduction

2-Fluoro-4-methoxyphenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are significant in pharmaceutical and agrochemical development.[1] Its fluorine and methoxy substituents provide unique reactivity and selectivity.[1] A thorough understanding of its physicochemical properties, especially solubility, is critical for optimizing reaction conditions, purification, and formulation in drug development.

This guide provides a summary of the available physicochemical data for 2-Fluoro-4-methoxyphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document presents a detailed experimental protocol for determining solubility, based on established methods for analogous boronic acids.[2][3] Additionally, it visualizes the experimental workflow for solubility determination and the catalytic cycle of the Suzuki-Miyaura reaction, a key application for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-4-methoxyphenylboronic acid is presented below. This data is essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 162101-31-7 | [1][4] |

| Molecular Formula | C₇H₈BFO₃ | [1][4] |

| Molecular Weight | 169.95 g/mol | [1][4] |

| Appearance | White to light orange to green powder | [1] |

| Melting Point | 109 - 113 °C | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

| InChI Key | ULUIXJDBPYBAHS-UHFFFAOYSA-N | [4] |

| SMILES String | COc1ccc(B(O)O)c(F)c1 | [4] |

Experimental Protocol for Solubility Determination: Dynamic Method

For researchers needing precise solubility data, the dynamic (or synthetic) method is a reliable technique. It involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.[2][5]

Principle

A mixture of the solute (2-Fluoro-4-methoxyphenylboronic acid) and a solvent of a precisely known composition is heated at a slow, constant rate. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.[2]

Materials and Apparatus

-

Solute: High-purity 2-Fluoro-4-methoxyphenylboronic acid.

-

Solvents: High-purity, anhydrous organic solvents of interest (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane).[6]

-

Analytical Balance: Precision of at least 0.1 mg.

-

Glass Vials: With airtight seals to prevent solvent evaporation.

-

Magnetic Stirrer and Stir Bars.

-

Controlled Temperature Bath: With a programmable, precise temperature ramp (e.g., 0.2-0.5 °C/min) and a precision of ±0.1 °C.[2]

-

Calibrated Thermometer or Thermocouple: Precision of ±0.1 °C.

-

Turbidity Sensor or Luminance Probe: For accurate detection of the dissolution point. Visual observation can also be used but may be less precise.[2][6]

Experimental Procedure

-

Sample Preparation: Accurately weigh a specific amount of 2-Fluoro-4-methoxyphenylboronic acid into a glass vial.

-

Solvent Addition: Add a precise weight or volume of the chosen organic solvent to the vial to achieve a known mole fraction or concentration.

-

Mixing: Add a small magnetic stir bar to the vial and seal it tightly.

-

Heating and Observation: Place the sealed vial in the controlled temperature bath and begin stirring at a constant, vigorous rate.

-

Temperature Ramp: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[2]

-

Solubility Measurement: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes completely clear is the solubility temperature for that composition. Record this temperature.

Data Analysis

-

Repeat the measurement for several different concentrations of 2-Fluoro-4-methoxyphenylboronic acid in the same solvent.

-

Plot the solubility data as temperature (°C or K) versus the mole fraction (x) of the solute to generate a solubility curve.

-

The collected data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations for further analysis.[5]

Visualizations

Diagrams are provided below to illustrate the key experimental workflow and a primary chemical transformation involving 2-Fluoro-4-methoxyphenylboronic acid.

Workflow for Solubility Determination

References

Stability and Storage of 2-Fluoro-4-methoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenylboronic acid is a vital reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in pharmaceutical and materials science research.[1][2] The integrity of this compound is paramount for reproducible and high-yielding synthetic outcomes. However, like many arylboronic acids, its stability is influenced by environmental factors such as moisture, temperature, and pH.[3][4] This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of 2-Fluoro-4-methoxyphenylboronic acid.

Core Concepts in Boronic Acid Stability

The stability of 2-Fluoro-4-methoxyphenylboronic acid is primarily dictated by its susceptibility to two principal degradation pathways: protodeboronation and oxidation. The presence of the boronic acid moiety, B(OH)₂, makes the molecule susceptible to cleavage of the carbon-boron bond.

-

Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-3-methoxybenzene and boric acid.[4] This reaction can be catalyzed by both acidic and basic conditions and is often accelerated by the presence of water.[3][4]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of phenolic byproducts and boric acid. This process is exacerbated by exposure to air, particularly over extended periods.[5]

-

Anhydride Formation: Boronic acids have a propensity to lose water to form cyclic trimers known as boroxines. While this is a reversible process, it can affect the solubility and reactivity of the material.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of 2-Fluoro-4-methoxyphenylboronic acid, the following storage and handling protocols are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C (36-46°F) | Minimizes the rate of thermal degradation and slows down hydrolytic and oxidative processes.[1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation of the electron-rich boron center.[3] |

| Moisture | Keep in a tightly sealed container in a dry environment. Consider using a desiccator. | Boronic acids are hygroscopic and moisture can lead to hydrolysis and protodeboronation.[3][6] |

| Light | Store in an opaque or amber vial. | While not as critical as moisture and air, prolonged exposure to light can potentially contribute to degradation. |

| pH | Maintain at a neutral pH when in solution. | Both acidic and basic conditions can catalyze protodeboronation. Boronic acids are generally most stable at neutral pH.[3][4] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Strong oxidizing agents can lead to rapid degradation. Strong acids can accelerate protodeboronation.[3] |

Experimental Protocols for Stability Assessment

Assessing the stability of 2-Fluoro-4-methoxyphenylboronic acid is crucial for quality control and ensuring reproducible reaction outcomes. The following are generalized protocols for common analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Stability Analysis

Objective: To quantify the degradation of 2-Fluoro-4-methoxyphenylboronic acid over time under various stress conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of 2-Fluoro-4-methoxyphenylboronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to acidic or basic media.

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each stress condition.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

-

Injection: Inject the samples onto the HPLC system.

-

-

Data Analysis: Monitor the peak area of the parent 2-Fluoro-4-methoxyphenylboronic acid peak and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

¹H NMR Spectroscopy for Qualitative and Semi-Quantitative Stability Monitoring

Objective: To monitor the degradation of 2-Fluoro-4-methoxyphenylboronic acid in solution by observing changes in the proton NMR spectrum.

Methodology:

-

Sample Preparation: Prepare a solution of 2-Fluoro-4-methoxyphenylboronic acid in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube. Include an internal standard with a known concentration for quantification.

-

Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.

-

Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

-

Spectral Analysis: Monitor the decrease in the integrals of the characteristic peaks of 2-Fluoro-4-methoxyphenylboronic acid and the appearance of new peaks. The formation of 1-fluoro-3-methoxybenzene due to protodeboronation can be readily observed. By comparing the integrals of the analyte peaks to the internal standard, a semi-quantitative assessment of degradation can be made.[7]

Visualization of Stability Workflow and Degradation

The following diagrams illustrate the key concepts related to the stability and handling of 2-Fluoro-4-methoxyphenylboronic acid.

Caption: Logical workflow for the storage, handling, and stability assessment of 2-Fluoro-4-methoxyphenylboronic acid.

Caption: Primary degradation pathways of 2-Fluoro-4-methoxyphenylboronic acid under the influence of common stress factors.

Conclusion

While 2-Fluoro-4-methoxyphenylboronic acid is a powerful synthetic building block, its efficacy is intrinsically linked to its stability. Adherence to proper storage and handling protocols, including refrigeration, exclusion of moisture and oxygen, is critical to preserving its quality. For applications requiring stringent quality control, routine stability assessment using techniques such as HPLC and NMR is recommended. By understanding and mitigating the factors that contribute to its degradation, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. laballey.com [laballey.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to 2-Fluoro-4-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science.[1][2] The described methodology is adapted from established procedures for structurally analogous compounds and is intended to provide a robust starting point for laboratory-scale synthesis. This document includes a detailed experimental protocol, a summary of required materials and their properties, and a logical workflow diagram for the synthetic process.

Introduction

2-Fluoro-4-methoxyphenylboronic acid (CAS No. 162101-31-7) is a versatile synthetic intermediate widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its utility lies in its ability to introduce the 2-fluoro-4-methoxyphenyl moiety into complex organic molecules, a common strategy in the development of novel pharmaceuticals and advanced materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the target molecules.

Synthetic Pathway

The most plausible and widely applicable method for the synthesis of 2-Fluoro-4-methoxyphenylboronic acid involves the ortho-lithiation of 3-fluoroanisole followed by borylation with a suitable borate ester and subsequent hydrolysis. This approach offers a direct and efficient route to the desired product.

Reaction Scheme

Caption: Synthetic pathway for 2-Fluoro-4-methoxyphenylboronic acid.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as detailed in patent US8822730B2.[3]

Materials and Reagents

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Purity |

| 3-Fluoroanisole | 456-49-5 | C₇H₇FO | 126.13 | ≥98% |

| n-Butyllithium (in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | 2.5 M |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | ≥98% |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | ≤50 ppm H₂O |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M (aqueous) |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS grade |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | - |

Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of 3-fluoroanisole).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-Fluoro-4-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the final product as a solid.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

| Appearance | Off-white solid[4] |

| Purity (typical) | ≥98%[2] |

Note: Expected spectroscopic data would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity of the final product. Researchers should perform these analyses to validate their results.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon) with extreme care.

-

Triisopropyl borate is flammable.[5]

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Logical Workflow

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-methoxyphenylboronic acid.

References

The Reactivity Profile of 2-Fluoro-4-methoxyphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts a distinct reactivity profile that is highly advantageous in various cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can enhance the reactivity and selectivity of the boronic acid in certain coupling processes, while the methoxy group can influence the electronic environment and solubility.[1][2] This guide provides a comprehensive overview of the reactivity of 2-Fluoro-4-methoxyphenylboronic acid, with a focus on its application in key synthetic transformations, supported by experimental data and detailed protocols.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of 2-Fluoro-4-methoxyphenylboronic acid lies in its efficacy as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed Chan-Lam couplings. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, respectively, which are ubiquitous in biologically active molecules and functional materials.[1][3][4][5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds.[6][7] 2-Fluoro-4-methoxyphenylboronic acid serves as an excellent nucleophilic partner in these reactions, readily coupling with a wide range of aryl and heteroaryl halides or triflates. The presence of the fluorine atom can lead to improved reaction efficiency and selectivity in some cases.[8]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-Fluoro-4-methoxyphenylboronic acid with various coupling partners, compiled from analogous reactions in the literature.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |

| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85-95 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >95 |

| 4 | 4-Trifluoromethylphenyl bromide | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 24 | 80-90 |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Synthesis of 2-(2-Fluoro-4-methoxyphenyl)pyridine

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 equiv.), 2-Fluoro-4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane via syringe.

-

Reaction: The reaction mixture is heated to 110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides a valuable route to N-aryl and O-aryl compounds from amines and phenols, respectively.[3][4][5][9] This reaction is typically catalyzed by copper salts and is often performed under mild, aerobic conditions.[4][9] 2-Fluoro-4-methoxyphenylboronic acid is an effective partner in these transformations, enabling the synthesis of a variety of substituted anilines and aryl ethers.

Caption: General catalytic cycle for the Chan-Lam cross-coupling reaction.

The following table presents typical reaction conditions for the Chan-Lam coupling of 2-Fluoro-4-methoxyphenylboronic acid.

| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 24 | 80-90 |

| 2 | Phenol | CuI (5) | Cs₂CO₃ | DMF | 100 | 12 | 75-85 |

| 3 | Imidazole | CuCl (10) | - | MeOH | Room Temp | 16 | >90 |

| 4 | Benzylamine | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | Room Temp | 48 | 70-80 |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Synthesis of N-(2-Fluoro-4-methoxyphenyl)aniline

-

Reaction Setup: To a round-bottom flask, add 2-Fluoro-4-methoxyphenylboronic acid (1.0 equiv.), aniline (1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 10 mol%).

-

Solvent and Base Addition: Add dichloromethane (CH₂Cl₂) as the solvent, followed by pyridine (2.0 equiv.) as the base.

-

Reaction: The reaction mixture is stirred at room temperature and is left open to the air. The progress of the reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the copper catalyst. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated product.

Applications in Drug Discovery and Development

2-Fluoro-4-methoxyphenylboronic acid is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[10][11] The 2-fluoro-4-methoxyphenyl moiety can be found in a number of potent and selective inhibitors, where the fluorine atom often contributes to improved metabolic stability and binding affinity.[10]

Workflow for the Synthesis of a Kinase Inhibitor Precursor

The following workflow illustrates the use of 2-Fluoro-4-methoxyphenylboronic acid in the synthesis of a key biaryl intermediate for a kinase inhibitor.

Caption: Experimental workflow for synthesizing a kinase inhibitor precursor.

Conclusion

2-Fluoro-4-methoxyphenylboronic acid exhibits a robust and versatile reactivity profile, making it a highly valuable reagent for organic synthesis. Its proficiency in Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the efficient construction of complex molecular architectures essential for the development of new pharmaceuticals and advanced materials. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the unique properties of this important building block in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. 2-fluoro-4-phenoxyphenylboronic acid | Pharmaceutical Intermediate | 1414356-30-1 - PHMO [phmo.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenylboronic acid is a versatile organoboron compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its utility predominantly lies in its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds.[1] These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2] The unique substitution pattern of a fluorine atom at the ortho position and a methoxy group at the para position to the boronic acid moiety imparts distinct electronic properties that modulate the reactivity and selectivity of the molecule in these synthetic transformations.[1] This guide provides a detailed analysis of these electronic effects, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers in leveraging the full potential of this valuable reagent.

Electronic Effects of the Fluoro and Methoxy Substituents

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic nature of the substituents on the aromatic ring. These substituents influence the electron density at the ipso-carbon attached to the boron atom, which in turn affects the rate-determining transmetalation step of the catalytic cycle. In 2-Fluoro-4-methoxyphenylboronic acid, the interplay of the ortho-fluoro and para-methoxy groups creates a unique electronic environment.

The electronic influence of a substituent can be dissected into two primary components: the inductive effect and the resonance effect. The inductive effect is transmitted through the sigma bonds and is dependent on the electronegativity of the substituent. The resonance effect involves the delocalization of pi electrons and is dependent on the presence of lone pairs or pi systems that can interact with the aromatic ring.

The ortho-fluoro substituent is strongly electron-withdrawing primarily through its powerful inductive effect (σI), owing to the high electronegativity of fluorine. This inductive effect decreases the electron density on the aromatic ring and the boronic acid moiety. Additionally, the ortho-positioning of the fluorine atom can lead to through-space interactions and potentially intramolecular hydrogen bonding with the hydroxyl groups of the boronic acid, which can influence the acidity and reactivity of the compound.[3][4]

The para-methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom. However, it is a strong resonance electron-donating group (σR) due to the presence of lone pairs on the oxygen atom that can be delocalized into the aromatic pi system. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character for the methoxy group.

The combined effect of these two substituents in 2-Fluoro-4-methoxyphenylboronic acid is a nuanced balance of electron-withdrawing and electron-donating properties. The strong inductive withdrawal of the ortho-fluoro group is expected to be the dominant electronic feature, rendering the boronic acid more Lewis acidic and potentially accelerating the transmetalation step in the Suzuki-Miyaura coupling.

Quantitative Analysis of Electronic Effects

| Substituent | Position | Hammett Constant (σ) | Predominant Effect |

| Fluorine | ortho | - | Strong Inductive Withdrawal |

| Methoxy | para | -0.27 (σp) | Strong Resonance Donation |

Note: A specific Hammett constant for an ortho-substituent is not provided as it is highly dependent on the reaction center and steric effects. The negative value for the para-methoxy group indicates its overall electron-donating character.

The acidity of the boronic acid, represented by its pKa value, is another important parameter that reflects the electronic environment of the molecule. A lower pKa value indicates a stronger acid, which is generally associated with electron-withdrawing substituents that stabilize the corresponding boronate anion. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[5] The introduction of a fluorine atom is known to increase the acidity (lower the pKa) of phenylboronic acids.[3] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[3] Based on these trends, the pKa of 2-Fluoro-4-methoxyphenylboronic acid is expected to be lower than that of unsubstituted phenylboronic acid.

| Compound | pKa |

| Phenylboronic acid | ~8.8[5] |

| 4-Fluorophenylboronic acid | ~8.77[3] |

| 2-Fluorophenylboronic acid | Lower than para-isomer (enhanced acidity)[3] |

| 2-Fluoro-4-methoxyphenylboronic acid | Estimated < 8.8 |

Note: The pKa values are approximate and can vary with experimental conditions. The estimated pKa for 2-Fluoro-4-methoxyphenylboronic acid is based on the expected acidifying effect of the ortho-fluoro substituent.

Spectroscopic Data

While a detailed experimental NMR spectrum for 2-Fluoro-4-methoxyphenylboronic acid is not publicly available, the expected chemical shifts can be predicted based on the electronic effects of the substituents.

| Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| ¹H NMR | ||

| Aromatic-H | 6.5 - 7.8 | The exact positions will be influenced by the fluorine and methoxy groups, with characteristic coupling patterns. |

| Methoxy-H | ~3.8 | Singlet. |

| B(OH)₂-H | 4.5 - 6.0 | Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | ||

| Aromatic-C | 100 - 165 | The carbon attached to fluorine will show a large one-bond C-F coupling. The ipso-carbon attached to boron will be broad. |

| Methoxy-C | ~55 | |

| ¹⁹F NMR | ||

| Aromatic-F | -110 to -130 | The chemical shift is sensitive to the electronic environment. |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of 2-Fluoro-4-methoxyphenylboronic acid

A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Reaction Scheme:

Detailed Protocol:

-

To a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to afford 2-Fluoro-4-methoxyphenylboronic acid as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of 2-Fluoro-4-methoxyphenylboronic acid with an aryl bromide.

Reaction Scheme:

Detailed Protocol:

-

In a reaction vessel, combine the aryl bromide (1.0 equiv.), 2-Fluoro-4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Caption: Interplay of electronic effects of the substituents.

Caption: General workflow for the synthesis of the title compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

role of methoxy group in 2-Fluoro-4-methoxyphenylboronic acid

An In-depth Technical Guide to the Role of the Methoxy Group in 2-Fluoro-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenylboronic acid is a sophisticated building block extensively utilized in modern organic synthesis and medicinal chemistry. Its utility is largely dictated by the nuanced interplay of its three functional groups: the reactive boronic acid, an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This technical guide provides an in-depth analysis of the specific roles of the methoxy group, focusing on its electronic and steric influence on the molecule's reactivity, its impact on physicochemical properties relevant to drug design, and its practical application in palladium-catalyzed cross-coupling reactions. This document synthesizes data from peer-reviewed literature to serve as a comprehensive resource for researchers employing this versatile reagent.

The Role of the Methoxy Group: A Physicochemical Analysis

The substitution pattern of 2-Fluoro-4-methoxyphenylboronic acid—with the methoxy group positioned para to the boronic acid and meta to the fluorine—creates a finely tuned electronic and steric environment that is central to its chemical behavior.

Electronic Effects: A Push-Pull System

The electronic nature of the aromatic ring is modulated by the competing effects of the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. The methoxy group exerts a dual electronic influence: a moderate, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong, electron-donating resonance effect (+R) via the delocalization of an oxygen lone pair into the aromatic π-system.

Given its para position relative to the carbon-boron bond, the methoxy group's resonance effect is dominant. This effect increases the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the carbon atom bound to boron. This activation is crucial for the efficiency of the transmetalation step in Suzuki-Miyaura cross-coupling reactions. Conversely, the ortho fluorine atom primarily exerts a powerful inductive-withdrawing effect (-I), which lowers the pKa of the boronic acid and influences the regioselectivity of its reactions.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects on the ionization of benzoic acids. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

Table 1: Hammett Substituent Constants

| Substituent | Position | σ Value | Predominant Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | para (σₚ) | -0.27 | Strong Resonance Donation (+R) |

| Methoxy (-OCH₃) | meta (σₘ) | +0.12 | Inductive Withdrawal (-I) |

| Fluoro (-F) | para (σₚ) | +0.06 | Net Withdrawal (-I > +R) |

| Fluoro (-F) | meta (σₘ) | +0.34 | Strong Inductive Withdrawal (-I) |

Physicochemical Properties for Drug Discovery

In medicinal chemistry, the methoxy group is a valuable substituent for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]

-

Lipophilicity: An aromatic methoxy group has a minimal impact on lipophilicity, with a Hansch-Fujita lipophilicity parameter (π) close to zero. This allows chemists to modulate electronic properties and explore binding pockets without significantly increasing the compound's greasiness, which can be detrimental to solubility and pharmacokinetic properties.

-

Metabolic Stability: The primary metabolic liability of a methoxy group is O-demethylation by cytochrome P450 enzymes. However, the presence of an adjacent, strongly electron-withdrawing fluorine atom can increase the metabolic stability of the methoxy group by shielding it electronically.

-

Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with protein targets. The methyl group can also engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket.

-

Acidity (pKa): The acidity of the boronic acid is critical for its reactivity and its interaction with biological systems. The combination of the electron-donating methoxy group and the electron-withdrawing fluoro group results in a predicted pKa of approximately 8.75.[3]

Table 2: Physicochemical Properties of 2-Fluoro-4-methoxyphenylboronic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 162101-31-7 | [4] |

| Molecular Formula | C₇H₈BFO₃ | [4] |

| Molecular Weight | 169.95 g/mol | [4] |

| Melting Point | 109 - 113 °C | [4] |

| pKa (Predicted) | 8.75 ± 0.58 | [3] |

| XLogP3 (Predicted) | -0.49 |[5] |

Application in Palladium Cross-Coupling Reactions

This reagent is a premier coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.

The Suzuki-Miyaura Reaction Mechanism

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. The electron-rich nature of the 2-fluoro-4-methoxyphenyl ring, enhanced by the methoxy group, facilitates this crucial step.

-

Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Reactivity and Yield in Synthesis

The electron-donating methoxy group enhances the rate of the transmetalation step, often leading to high reaction yields under relatively mild conditions. The compound has been successfully employed in the synthesis of complex molecules, including inhibitors for targets like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and Fibroblast Growth Factor Receptor 2 (FGFR2).[6][7]

Table 3: Representative Suzuki-Miyaura Reactions Using 2-Fluoro-4-methoxyphenylboronic acid

| Aryl Halide Partner | Catalyst / Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (6-bromopyridin-2-yl)- (3-methoxyphenyl)methanone | Pd(PPh₃)₄ / Cs₂CO₃ | DME / H₂O | 80 °C, Overnight | High (used without purification) | [6] |

| 3-bromo-5-chloro-1H-indazole | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane / H₂O | 110 °C, 6 h | Not specified | [7] |

| 7-(bromomethyl)-4-chloro- quinoline-2-carbonitrile derivative | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane / H₂O | 100 °C, 4 h | 42% (over 2 steps) | [8] |

| Estradienone Triflate | Pd(dppf)Cl₂ / K₂CO₃ | Toluene / H₂O | 80 °C, 2 h | 36% |[1] |

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from literature procedures.[8] Researchers should optimize conditions for their specific substrates.

General Considerations

-

Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and degassed solvents.

Protocol Example: Synthesis of 7-((2,5-dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-methoxyphenyl)quinoline-2-carbonitrile

Procedure:

-

Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (e.g., compound 11 from the cited study, 0.267 mmol, 1.0 equiv), 2-Fluoro-4-methoxyphenylboronic acid (54.4 mg, 0.320 mmol, 1.2 equiv), and sodium carbonate (56.6 mg, 0.534 mmol, 2.0 equiv).[8]

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 30.9 mg, 0.0267 mmol, 0.1 equiv).[8]

-

Inerting: Seal the flask and condenser with septa. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.2 mL) via syringe.[8]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (3 mL) and extract the product with ethyl acetate (3 x 5 mL).[8]

-

Isolation: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

The methoxy group in 2-Fluoro-4-methoxyphenylboronic acid is not a passive spectator but an active director of the molecule's chemical and physical properties. Its powerful electron-donating resonance effect, working in concert with the ortho-fluoro substituent, activates the molecule for efficient Suzuki-Miyaura cross-coupling. Furthermore, its favorable physicochemical profile—imparting minimal lipophilicity while offering hydrogen bonding capability—makes it an attractive moiety for medicinal chemists. This guide has detailed these roles, providing the quantitative data and procedural knowledge necessary for researchers to effectively harness the potential of this valuable synthetic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-Fluoro-4-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Fluoro-4-methoxyphenylboronic acid (CAS RN: 162101-31-7), a versatile building block in pharmaceutical and chemical synthesis. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

2-Fluoro-4-methoxyphenylboronic acid is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Name | 2-Fluoro-4-methoxyphenylboronic acid |

| CAS Number | 162101-31-7 |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

| Appearance | Solid |

| InChI Key | ULUIXJDBPYBAHS-UHFFFAOYSA-N |

| Canonical SMILES | COc1ccc(B(O)O)c(F)c1 |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | Warning | GHS07 |

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain chemical stability.

3.1. Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Avoid the formation of dust and aerosols.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][3]

-

Use non-sparking tools to prevent ignition.[1]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the handling area.[2]

3.2. Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Refrigerated storage is recommended.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects eyes from dust particles and potential splashes.[3] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[3] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[3] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[3] | Prevents the inhalation of dust particles and minimizes the risk of respiratory tract irritation.[3] |

First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Accidental Release and Disposal

6.1. Accidental Release Measures

-

Evacuate personnel from the area.[1]

-

Ensure adequate ventilation.[1]

-

Avoid dust formation.[1]

-

Wear appropriate PPE.[1]

-

Sweep up the spilled solid and place it into a suitable, closed container for disposal.[2]

-

Do not let the chemical enter drains.[4]

6.2. Disposal

-

Dispose of the material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

-

Do not discharge to sewer systems.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols

The safety data presented in this guide is typically derived from standardized tests. While the specific experimental reports for 2-Fluoro-4-methoxyphenylboronic acid are not publicly available, the methodologies for determining these hazards generally follow OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These may include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 2-Fluoro-4-methoxyphenylboronic acid, from preparation to disposal.

Caption: Logical workflow for the safe handling of 2-Fluoro-4-methoxyphenylboronic acid.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide to construct biaryl and heteroaryl scaffolds. These structural motifs are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.

2-Fluoro-4-methoxyphenylboronic acid is a valuable building block in drug discovery and development. The presence of the fluorine atom and the methoxy group can significantly influence the physicochemical properties of the resulting coupled products, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide a detailed protocol for the successful application of 2-Fluoro-4-methoxyphenylboronic acid in Suzuki coupling reactions with a variety of aryl and heteroaryl halides.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (2-fluoro-4-methoxyphenylboronic acid) transfers its organic moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki coupling of 2-Fluoro-4-methoxyphenylboronic acid with various aryl and heteroaryl halides. These examples showcase the versatility of this building block and provide a starting point for reaction optimization.

Table 1: Suzuki Coupling with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |

| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 16 | 95 |

| 4 | 2-Bromoanisole | XPhos Pd G3 (1.5) | K₃PO₄ (2) | 2-Methyl-THF | 100 | 18 | 85 |

Table 2: Suzuki Coupling with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 89 |

| 2 | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 78 |

| 3 | 2-Chloroquinoline | XPhos Pd G3 (2) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 80 | 24 | 82 |

| 4 | 3-Bromo-5-(trifluoromethyl)pyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 6 | 91 |

Experimental Protocols

The following are detailed experimental protocols for representative Suzuki coupling reactions using 2-Fluoro-4-methoxyphenylboronic acid.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol describes the coupling of 2-Fluoro-4-methoxyphenylboronic acid with 4-bromotoluene.

Materials:

-

2-Fluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

-

4-Bromotoluene (1.0 mmol, 1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Deionized Water (2 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, 2-fluoro-4-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Using a syringe, add the degassed solvent mixture (Toluene, Ethanol, and Water).

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at 85 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Microwave-Assisted Suzuki Coupling with a Heteroaryl Chloride

This protocol is a general guideline for the rapid coupling of 2-Fluoro-4-methoxyphenylboronic acid with a heteroaryl chloride, such as 2-chloroquinoline, using microwave irradiation.

Materials:

-

2-Fluoro-4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.)

-

2-Chloroquinoline (1.0 mmol, 1.0 equiv.)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv.)

-

tert-Butanol (4 mL)

-

Deionized Water (4 mL)

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine 2-chloroquinoline, 2-fluoro-4-methoxyphenylboronic acid, potassium phosphate, and XPhos Pd G3.

-

Add tert-butanol and deionized water.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction